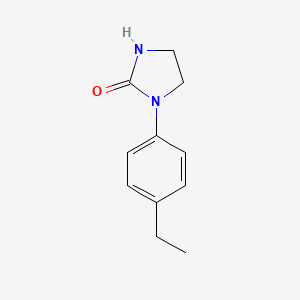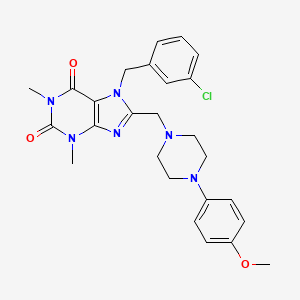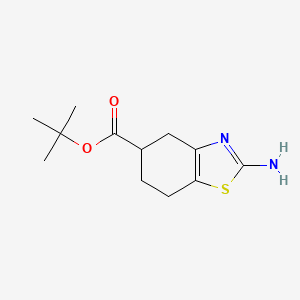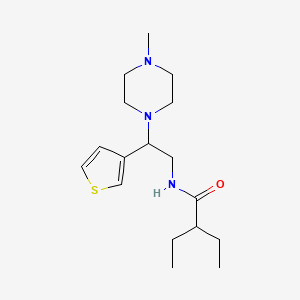
1-(4-Ethylphenyl)imidazolidin-2-one
Übersicht
Beschreibung
1-(4-Ethylphenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.246. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Imidazolidin-4-one Derivatives in Bioactive Oligopeptides
Imidazolidin-4-ones, including 1-(4-Ethylphenyl)imidazolidin-2-one, are utilized as structural modifications in bioactive oligopeptides. They serve as proline surrogates or protect the N-terminal amino acid from hydrolysis by aminopeptidase and endopeptidase. Their synthesis typically involves alpha-aminoamides reacting with ketones or aldehydes to yield imines, followed by intramolecular cyclization. This process was found to be stereoselective under certain conditions (Ferraz et al., 2007).
Antinociceptive Properties
Imidazolidine derivatives, such as hydantoins, show therapeutic applications including psychopharmacological properties. A specific hydantoin derivative, synthesized from glycine, demonstrated antinociceptive effects in mice without affecting motor coordination or anxiety behavior. This suggests potential application in pain management (Ronaldo Bezerra de Queiroz et al., 2015).
Catalysis in Organic Chemistry
Imidazolidin-2-ones are involved in catalytic reactions in organic chemistry. For instance, the gold(I)-catalyzed intermolecular hydroamination of ethylene and 1-alkenes with cyclic ureas, leading to the formation of imidazolidin-2-ones with high regioselectivity and yield. This highlights their utility in synthesizing various organic compounds (Zhang, Lee, & Widenhoefer, 2009).
Corrosion Inhibition in Acid Media
Imidazolidin-2-one derivatives have been evaluated for their effectiveness as corrosion inhibitors in acid media. Their electrochemical behavior indicates potential applications in protecting metals from corrosion (Cruz et al., 2004).
Synthesis of β-Lactams and Pharmaceuticals
(S)-4-Isopropyl-1-((R)-1-phenylethyl)imidazolidin-2-one was used as a chiral auxiliary in asymmetric Mannich-type reactions, facilitating the synthesis of β-lactams, such as ezetimibe, showcasing the role of imidazolidin-2-ones in pharmaceutical synthesis (Goyal et al., 2016).
Semiconducting Material Properties
Imidazolidin derivatives, due to their structural and electronic properties, have gained attention as semiconducting materials. Their potential in light absorption and charge transport makes them interesting for applications in electronics (Irfan et al., 2016).
Eigenschaften
IUPAC Name |
1-(4-ethylphenyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-9-3-5-10(6-4-9)13-8-7-12-11(13)14/h3-6H,2,7-8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRJKQPIVGSRKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2869877.png)



![5-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2869883.png)
![2-chloro-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2869884.png)

![methyl 4-{[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarboxylate](/img/structure/B2869888.png)


![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2869895.png)

![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2869897.png)
